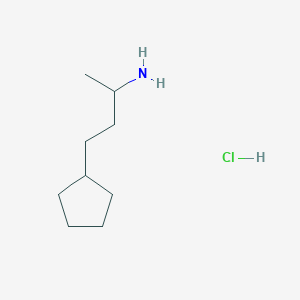

4-Cyclopentylbutan-2-amine hydrochloride

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis of Analogues and Derivatives:

- 2,4-methanoproline analogues synthesized from 3-(chloromethyl)cyclobutanone, involving reversible addition of hydrogen cyanide onto imines, yielding 2-alkyl-2-azabicyclo[2.1.1]hexane-1-carbonitriles that can be converted to corresponding amines (Rammeloo, Stevens, & de Kimpe, 2002).

- Facile condensation of cyclobuta-1,3-diones with a phenylalanine-derived primary amine, leading to the synthesis of functionalized 3-aminocyclobut-2-en-1-ones, potent antagonists of VLA-4 (Brand, de Candole, & Brown, 2003).

Development of New Reaction Mechanisms:

- First report of [4 + 2]-annulation between aminocyclobutanes and aldehydes to access tetrahydropyranyl amines. Utilization of scandium triflate or iron trichloride as catalysts (Perrotta et al., 2015).

- One-pot synthesis of 3,3-dimethylpyrrolidine-2-carbonitriles from 4-chloro-2,2-dimethylbutanal in water, demonstrating a convenient and environmentally friendly method (D’hooghe, Van Driessche, & Kimpe, 2009).

Application in Drug Discovery and Organic Synthesis:

- Strain-release heteroatom functionalization as a strategy in drug discovery, involving small, strained ring systems. This methodology is applicable to bioconjugation and peptide labeling, introducing stereospecific strain-release “cyclopentylation” of various heteroatoms (Lopchuk et al., 2017).

- Switchable regioselectivity in amine-catalysed asymmetric cycloadditions, allowing for the construction of small-molecule libraries with structural and stereogenic diversity, crucial in drug discovery (Zhou et al., 2017).

Catalysis and Synthetic Applications:

- NHC-catalyzed α-carbon amination of chloroaldehydes developed for enantioselective access to dihydroquinoxaline derivatives, core structures in natural products and synthetic bioactive molecules (Huang et al., 2019).

- Cyclobutadiene metal complexes as a new class of catalysts, promoting selective reductive amination in the presence of carbon monoxide under mild conditions. These complexes showed compatibility with a wide range of functional groups (Afanasyev et al., 2016).

Biological and Pharmaceutical Research:

- Evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, demonstrating the conversion of these prodrugs to their parent amine in sensitive and insensitive cell lines in vitro (Bradshaw et al., 2002).

- Photochemical activation of tertiary amines for applications in studying cell physiology, with tamoxifen and 4-hydroxytamoxifen used as case studies for Cre recombinase and CRISPR-Cas9 gene editing (Asad et al., 2017).

Propriétés

IUPAC Name |

4-cyclopentylbutan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.ClH/c1-8(10)6-7-9-4-2-3-5-9;/h8-9H,2-7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGUAAIRUVGXRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1CCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1424411.png)

![[3-(Cyclohexyloxy)phenyl]methanamine hydrochloride](/img/structure/B1424430.png)